3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-19(12-18(25-26)17-11-16(29-2)5-6-21(17)30-3)22(28)23-13-20(15-7-10-31-14-15)27-9-4-8-24-27/h4-12,14,20H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANPQZPOLKSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, methylhydrazine, and thiophene derivatives. The synthesis may involve:
Condensation reactions: to form the pyrazole ring.
Substitution reactions: to introduce the thiophene and pyrazole moieties.
Amidation reactions: to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Substitution reagents: like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for drug development.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas; †Estimated based on structural complexity.
Substituent Analysis
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethoxyphenyl group (electron-rich) contrasts with the 2,4-dichlorophenyl group in , which is electron-deficient. This difference may alter solubility and receptor interactions.
- Carboxamide vs. Sulfonamide/Carbohydrazide: The carboxamide in the target compound and supports hydrogen bonding, while the sulfonamide in enhances acidity and solubility.
- Heterocyclic Moieties: Thiophene (in the target and ) and benzothiazole () contribute to aromatic stacking.
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide (CAS Number: 2319640-29-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure features a pyrazole core substituted with a 2,5-dimethoxyphenyl group and a thiophene moiety, which are often associated with various biological activities.
Anti-inflammatory Properties
Compounds containing pyrazole and thiophene rings have been studied for their anti-inflammatory effects. These compounds often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The presence of the dimethoxyphenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives can exhibit antimicrobial properties. Studies have shown that certain pyrazole-based compounds inhibit bacterial growth, suggesting potential applications in treating infections . The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve modulation of various signaling pathways related to inflammation and cancer cell proliferation. Compounds with similar structures have been shown to act as inhibitors of key enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression related to cell cycle and apoptosis .
Case Studies
While direct case studies on This compound are scarce, related research highlights its potential:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against various human tumor cell lines, revealing promising results with several compounds exhibiting low IC50 values .
- Inflammatory Response Modulation : Research has demonstrated that certain pyrazole compounds can significantly reduce inflammatory markers in vitro, suggesting their utility in inflammatory diseases .
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction intermediates be optimized?
The synthesis typically begins with a 1,5-diarylpyrazole core template, followed by sequential functionalization. For example, condensation reactions using substituted phenylhydrazines and β-ketoesters can yield the pyrazole backbone. Subsequent alkylation or acylation steps introduce the thiophene and pyrazole-ethyl moieties . Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like K₂CO₃ in DMF to enhance yields of intermediates .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and thiophene rings.
- FTIR : Identifies carbonyl (C=O) and amine (N-H) groups in the carboxamide moiety.
- X-ray crystallography : Provides absolute stereochemical confirmation, especially for chiral centers in the ethyl linker .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, cytochrome P450 isoforms) to assess binding affinity .
- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer or primary cell lines .
- Fluorescence polarization : Quantifies receptor-ligand interactions for targets like GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Systematic substitution : Replace methoxy groups on the 2,5-dimethoxyphenyl ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects .
- Bioisosteric replacement : Swap the thiophene-3-yl group with furan or phenyl rings to study steric and hydrophobic contributions .
- Dose-response profiling : Compare IC₅₀ values across analogs to identify critical substituents .
Q. What computational strategies resolve contradictions in biological activity data across assays?
- Molecular dynamics simulations : Analyze ligand-receptor binding stability under physiological conditions (e.g., solvation effects, pH) .
- Free energy perturbation (FEP) : Quantify binding affinity differences between analogs with minor structural variations .
- Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR vs. ITC) to rule out assay-specific artifacts .
Q. How can molecular docking simulations predict binding interactions with target receptors?
- Receptor preparation : Use homology modeling if crystal structures are unavailable (e.g., GPCRs) .
- Docking software : Tools like AutoDock Vina or Schrödinger Glide optimize pose selection and scoring functions.
- Post-docking analysis : Identify key interactions (e.g., hydrogen bonds with pyrazole-N, π-π stacking with thiophene) .
Q. What methodologies address low solubility or stability in pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
- Lyophilization : Stabilize the compound for long-term storage at -20°C under inert gas .
Methodological Notes
- Synthetic challenges : Steric hindrance from the 1-methylpyrazole group may require microwave-assisted synthesis to accelerate reaction rates .
- Data validation : Always include positive controls (e.g., known inhibitors) in biological assays to confirm assay reliability .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling thiophene derivatives due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
